

Bis(pentafluorophenyl) Carbonate: A Comprehensive Technical Guide for Researchers

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An in-depth exploration of the discovery, history, properties, and applications of **Bis(pentafluorophenyl) carbonate** (BPC) as a versatile reagent in modern organic synthesis, with a focus on its utility for researchers, scientists, and drug development professionals.

Introduction: A Safer and More Efficient Carbonylating Agent

Bis(pentafluorophenyl) carbonate (BPC), also known as dipentafluorophenyl carbonate, has emerged as a pivotal reagent in organic chemistry, offering a safer and often more efficient alternative to hazardous carbonylating agents like phosgene.[1] Its high reactivity, driven by the electron-withdrawing nature of its two pentafluorophenyl groups, makes it a versatile tool for a wide range of chemical transformations.[2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and key applications of BPC, with detailed experimental protocols and data presented for the benefit of researchers in academia and industry.

Discovery and History: A Shift Towards Safer Reagents

The development of **Bis(pentafluorophenyl) carbonate** was born out of the necessity to replace highly toxic and difficult-to-handle reagents like phosgene and its derivatives in



chemical synthesis. While the exact date of its first synthesis is not readily available in initial search results, a significant early report of its application as a valuable reagent in peptide synthesis appeared in 1989 by Medvedkin et al.[3] This work highlighted BPC's utility in preparing pentafluorophenyl esters of amino acids, noting its high reactivity, simple preparation, and stability during storage.[3]

The late 20th century saw a growing emphasis on green chemistry and the development of safer laboratory practices, which further propelled the adoption of BPC. Its ability to act as a solid, stable, and less hazardous phosgene equivalent has led to its widespread use in various fields, including peptide synthesis, polymer chemistry, and the synthesis of complex organic molecules.[2][4]

Physicochemical and Spectroscopic Data

Bis(pentafluorophenyl) carbonate is a white crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical and Chemical Properties of Bis(pentafluorophenyl) carbonate

Property	Value	Reference(s)
CAS Number	59483-84-0	[5]
Molecular Formula	С13F10O3	[5]
Molecular Weight	394.12 g/mol	[5]
Appearance	White crystalline powder	[6]
Melting Point	48-52 °C	
Purity	≥ 99% (GC)	[6]
Storage Conditions	0 - 8 °C	[6]

Table 2: Spectroscopic Data of Bis(pentafluorophenyl) carbonate



Technique	Data	Reference(s)
¹⁹ F NMR	Signals in the range of -153 to -163 ppm are characteristic of the pentafluorophenyl group.	[1]
¹³ C NMR	The carbonyl carbon typically appears around 147 ppm. Signals for the aromatic carbons are also present.	[1][7]
IR Spectroscopy	A strong absorption band corresponding to the C=O stretch of the carbonate group is expected around 1780-1810 cm ⁻¹ .	[7]
Mass Spectrometry	The molecular ion peak [M] ⁺ would be observed at m/z = 394.	[7]

Synthesis of Bis(pentafluorophenyl) carbonate

While BPC is commercially available, understanding its synthesis is valuable. The most common method involves the reaction of pentafluorophenol with a phosgene equivalent.

Experimental Protocol: Synthesis of Bis(pentafluorophenyl) carbonate

Disclaimer: This is a generalized procedure based on available information. Appropriate safety precautions must be taken when handling phosgene or its equivalents.

Reagents and Equipment:

- Pentafluorophenol
- Triphosgene (as a safer substitute for phosgene gas)
- Triethylamine or other suitable base



- · Anhydrous dichloromethane (DCM) or other inert solvent
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)
- Magnetic stirrer and heating mantle

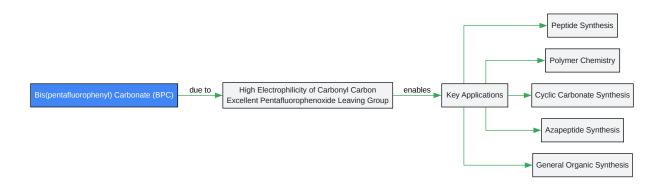
Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a
 dropping funnel, and a nitrogen inlet, dissolve pentafluorophenol (2.0 equivalents) in
 anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- Slowly add triethylamine (2.2 equivalents) to the solution with stirring.
- In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous DCM.
- Slowly add the triphosgene solution to the stirred solution of pentafluorophenol and triethylamine at 0 °C via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt.
- The filtrate is then washed sequentially with dilute hydrochloric acid, water, and brine.
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield Bis(pentafluorophenyl) carbonate as a white crystalline solid.

Key Applications and Experimental Protocols



BPC's utility stems from its ability to act as a highly efficient electrophilic carbonyl source. The pentafluorophenoxide is an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon.



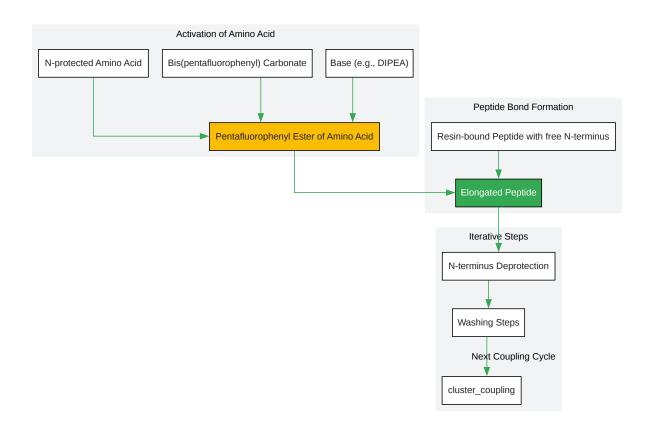
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Caption: Logical relationship of BPC's properties and applications.

Peptide Synthesis

BPC is an excellent reagent for the formation of amide bonds in peptide synthesis. It is used to activate the carboxylic acid group of an amino acid, forming a highly reactive pentafluorophenyl ester that readily reacts with the amino group of another amino acid.





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Caption: Workflow for solid-phase peptide synthesis using BPC.

Materials:

• Fmoc-protected amino acid



- Bis(pentafluorophenyl) carbonate (BPC)
- Diisopropylethylamine (DIPEA)
- Anhydrous N,N-dimethylformamide (DMF)
- Resin-bound peptide with a free amino group
- Standard solid-phase peptide synthesis (SPPS) reaction vessel and reagents for deprotection and washing.

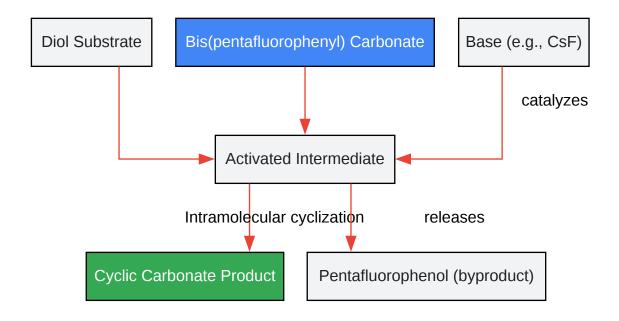
Procedure:

- Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and BPC (3-5 equivalents) in anhydrous DMF.
- Add DIPEA (6-10 equivalents) to the solution and allow the activation to proceed for 10-15 minutes at room temperature.
- Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide in the SPPS reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test (e.g., Kaiser test).
- After completion, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol.
- Proceed with the standard Fmoc deprotection and subsequent coupling cycles to elongate the peptide chain.

Synthesis of Cyclic Carbonates

BPC is a highly effective reagent for the synthesis of cyclic carbonates from diols, a reaction that is crucial in the production of biodegradable polymers and other functional materials.[4]





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Caption: Reaction pathway for cyclic carbonate synthesis using BPC.

This protocol is adapted from the synthesis of pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate.[1]

Reagents and Equipment:

- 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)
- Bis(pentafluorophenyl) carbonate (PFC)
- Cesium fluoride (CsF)
- Anhydrous tetrahydrofuran (THF)
- Standard laboratory glassware and magnetic stirrer

Procedure:

• In a 100 mL round-bottom flask, combine 2,2-bis(hydroxymethyl)propionic acid (3.00 g, 22 mmol), **Bis(pentafluorophenyl) carbonate** (21.70 g, 55 mmol, 2.5 eq.), and cesium fluoride (0.7 g, 4.6 mmol, 0.2 eq.).[1]



- Add 70 mL of anhydrous THF to the flask. The initial mixture will be heterogeneous.[1]
- Stir the reaction mixture at room temperature. After approximately one hour, a clear, homogeneous solution should form.[1]
- Continue stirring for a total of 20 hours.[1]
- Remove the solvent in vacuo.[1]
- The residue can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield the desired functionalized cyclic carbonate.[1]

Azapeptide Synthesis

Azapeptides, where an α -carbon in the peptide backbone is replaced by a nitrogen atom, are of significant interest in drug discovery due to their enhanced proteolytic stability.[8] BPC serves as an excellent carbonylating agent to form the semicarbazide linkage characteristic of azapeptides.[9]

Materials:

- A resin-bound peptide with a free N-terminal hydrazine moiety
- Bis(pentafluorophenyl) carbonate (BPC)
- A suitable amine or amino acid ester
- Anhydrous DMF or other suitable solvent

Procedure:

- Swell the resin-bound peptide with the N-terminal hydrazine in anhydrous DMF.
- In a separate vial, dissolve BPC (excess) in anhydrous DMF.
- Add the BPC solution to the resin and agitate for 1-2 hours to form the activated carbamate intermediate on the resin.
- Wash the resin thoroughly with DMF to remove excess BPC.



- Add a solution of the desired amine or amino acid ester (excess) in DMF to the resin.
- Agitate the mixture until the reaction is complete, as monitored by a suitable test.
- Wash the resin extensively to remove unreacted reagents and byproducts.
- The resulting azapeptide can be cleaved from the resin using standard procedures.

Polymer Chemistry

BPC is utilized in polymer chemistry, particularly in the synthesis of polycarbonates and polyurethanes.[4] It acts as a monomer or an activating agent to facilitate polymerization reactions, often under milder conditions than traditional methods.

- Monomer Activation: A diol is reacted with BPC to form a bis(pentafluorophenyl carbonate) monomer.
- Polymerization: This activated monomer is then subjected to polycondensation with another diol, often in the presence of a catalyst, to form the polycarbonate chain. The driving force for the reaction is the release of the stable pentafluorophenol byproduct.

Safety and Handling

Bis(pentafluorophenyl) carbonate is a stable solid that is less hazardous than phosgene. However, it is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Bis(pentafluorophenyl) carbonate has firmly established itself as a versatile and valuable reagent in modern organic synthesis. Its development represents a significant advancement in creating safer and more efficient chemical processes. For researchers in drug development and materials science, BPC offers a reliable method for constructing complex molecules, from modified peptides to novel polymers. The detailed protocols and data presented in this guide are intended to facilitate its broader application and inspire further innovation in the field.



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